molecular formula C18H26BrNO B1652797 N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide CAS No. 1609396-70-4

N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide

Cat. No.: B1652797
CAS No.: 1609396-70-4
M. Wt: 352.3
InChI Key: LUDNUZHJKAIPML-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide is a chemical compound with a unique structure that combines an adamantane core with a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide typically involves the reaction of 1-adamantanamine with 3-methoxybenzyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler adamantane derivative.

    Substitution: The hydrobromide can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carboxyl derivatives.

    Reduction: Formation of simpler adamantane derivatives.

    Substitution: Formation of new N-substituted adamantane derivatives.

Scientific Research Applications

N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide involves its interaction with specific molecular targets. The adamantane core is known to interact with various receptors and enzymes, potentially modulating their activity. The methoxybenzyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methoxybenzyl)-9Z,12Z-octadecenamide: Another compound with a methoxybenzyl group, used in similar applications.

    N-Benzyl-hexadecanamide: A related compound with a benzyl group, known for its biological activity.

Uniqueness

N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide is unique due to its combination of an adamantane core and a methoxybenzyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]adamantan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO.BrH/c1-20-17-4-2-3-13(8-17)12-19-18-9-14-5-15(10-18)7-16(6-14)11-18;/h2-4,8,14-16,19H,5-7,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDNUZHJKAIPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC23CC4CC(C2)CC(C4)C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609396-70-4
Record name Tricyclo[3.3.1.13,7]decan-1-amine, N-[(3-methoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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